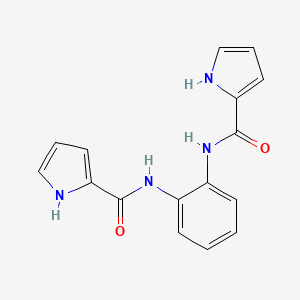![molecular formula C14H18O3 B14228122 3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione](/img/structure/B14228122.png)
3-[1-(4-Methoxyphenyl)ethyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is an organic compound that belongs to the class of β-diketones This compound is characterized by the presence of two carbonyl groups (C=O) separated by a methylene group (CH2), and a methoxyphenyl group attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione typically involves the Claisen condensation reaction. This reaction is carried out between an ester and a ketone in the presence of a strong base such as sodium ethoxide or sodium hydride. The reaction conditions usually include refluxing the reaction mixture in an appropriate solvent like ethanol or tetrahydrofuran (THF) for several hours.
Industrial Production Methods
On an industrial scale, the production of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the presence of the methoxyphenyl group can enhance its ability to interact with biological membranes and proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Acetylacetone (2,4-Pentanedione): A simpler β-diketone with similar reactivity but lacks the methoxyphenyl group.
Benzoylacetone (1-Phenyl-1,3-butanedione): Contains a phenyl group instead of a methoxyphenyl group, leading to different chemical and biological properties.
Ethyl acetoacetate (Ethyl 3-oxobutanoate): Another β-diketone with an ester functional group, commonly used in organic synthesis.
Uniqueness
3-(1-(4-Methoxyphenyl)ethyl)pentane-2,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H18O3 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3-[1-(4-methoxyphenyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H18O3/c1-9(14(10(2)15)11(3)16)12-5-7-13(17-4)8-6-12/h5-9,14H,1-4H3 |
InChI Key |
RIAROVKIVJKXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
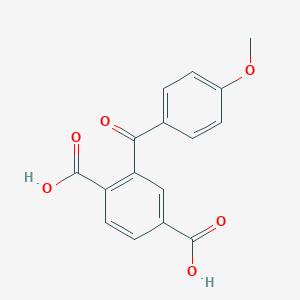

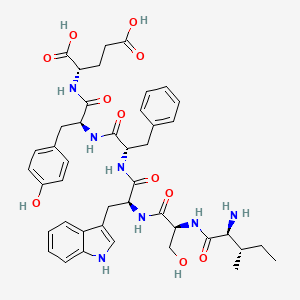
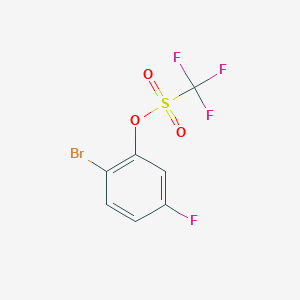
![1-[4-(Tridecafluorohexyl)phenyl]pyridin-4(1H)-one](/img/structure/B14228086.png)
![8-Hydroxy-1-propyl-1-azaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B14228101.png)
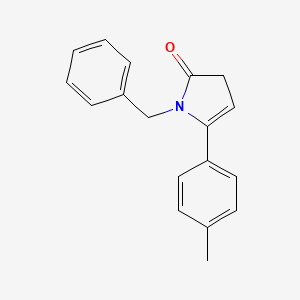
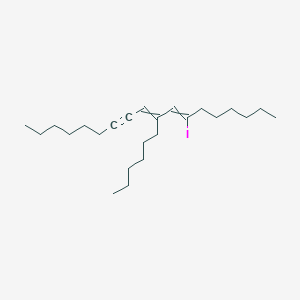
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
